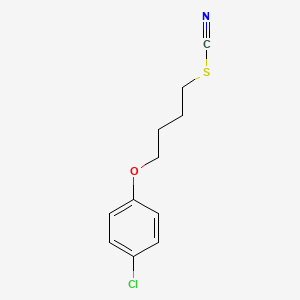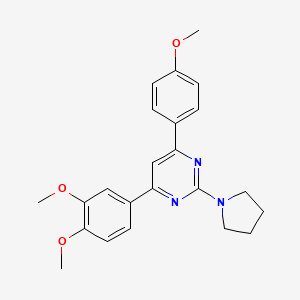
1-(diphenylmethyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(diphenylmethyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine, also known as MBZP, is a psychoactive drug that belongs to the piperazine class of compounds. It is a derivative of benzylpiperazine (BZP) and has been studied for its potential use in scientific research.
Wirkmechanismus
The exact mechanism of action of 1-(diphenylmethyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine is not fully understood, but it is believed to act on the monoamine neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and inhibit the reuptake of serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(diphenylmethyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It has also been shown to increase the release of dopamine and inhibit the reuptake of serotonin, which may contribute to its psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(diphenylmethyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine in lab experiments is that it has been shown to have specific effects on the central nervous system, making it a potential tool for studying the mechanisms of addiction and depression. However, one limitation is that it is a psychoactive drug and may have potential side effects on the animals being studied.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(diphenylmethyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine. One area of interest is in studying its potential as a treatment for addiction and depression. Another area of interest is in studying its effects on different neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the potential side effects of 1-(diphenylmethyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine and its safety for use in scientific research.
Synthesemethoden
1-(diphenylmethyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine can be synthesized through a multi-step reaction process. The first step involves the reaction of 1,4-bis(4-fluorophenyl)butane with potassium hydroxide to form 1,4-bis(4-fluorophenyl)but-2-ene. This compound is then reacted with 5-methoxy-2,4-dinitrobenzene in the presence of palladium on carbon to form 1-(diphenylmethyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(diphenylmethyl)-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including increasing dopamine release and inhibiting the reuptake of serotonin. These effects make it a potential tool for studying the mechanisms of addiction and depression.
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(5-methoxy-2,4-dinitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-33-23-17-20(21(27(29)30)16-22(23)28(31)32)25-12-14-26(15-13-25)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,24H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDWXXCXBWRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-(5-methoxy-2,4-dinitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)butanoate](/img/structure/B4986975.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4986982.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)




![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)
![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)
